molecular formula C12H16BNO5S B13391267 2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid

2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid

Cat. No.: B13391267
M. Wt: 297.14 g/mol
InChI Key: IOOWNWLVCOUUEX-UHFFFAOYSA-N
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Description

2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid is a complex organic compound that features a boron-containing oxaborinane ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene with an appropriate acylating agent to form the thiophene-acetyl intermediate. This intermediate is then reacted with a boron-containing reagent under controlled conditions to form the oxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production .

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid involves its interaction with specific molecular targets. The thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the boron-containing oxaborinane ring can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid lies in its combination of a thiophene moiety and a boron-containing oxaborinane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H16BNO5S

Molecular Weight

297.14 g/mol

IUPAC Name

2-[2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid

InChI

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)

InChI Key

IOOWNWLVCOUUEX-UHFFFAOYSA-N

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Origin of Product

United States

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